![molecular formula C20H18F2N4O2 B12275047 N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B12275047.png)
N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Difluorphenyl)-N'-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamid ist eine synthetische organische Verbindung, die sich durch ihre einzigartige chemische Struktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,5-Difluorphenyl)-N'-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamid umfasst in der Regel mehrere Schritte:
Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Reaktion geeigneter Ausgangsstoffe unter Bedingungen, die die Bildung des Pyrazolrings begünstigen.
Anlagerung der Phenylgruppen:
Bildung der Ethanediamid-Verknüpfung: Der letzte Schritt beinhaltet die Bildung der Ethanediamid-Verknüpfung, die durch Amidbindungsbildungsreaktionen erreicht werden kann.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(2,5-Difluorphenyl)-N'-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Die Bedingungen für Substitutionsreaktionen variieren je nach den beteiligten funktionellen Gruppen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung könnte als biochemische Sonde oder als Leitverbindung für die Medikamentenentwicklung ein Potenzial haben.
Medizin: Es könnte auf seine möglichen therapeutischen Wirkungen bei verschiedenen Krankheiten untersucht werden.
Industrie: Die Verbindung könnte Anwendungen bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften finden.
Wirkmechanismus
Der Wirkmechanismus von N-(2,5-Difluorphenyl)-N'-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects in various diseases.
Industry: The compound may find applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Fluorphenyl)piperazin: Diese Verbindung weist einige strukturelle Ähnlichkeiten auf und kann ähnliche Anwendungen haben.
Schwefelverbindungen: Diese Verbindungen weisen ebenfalls interessante chemische Eigenschaften auf und können in verschiedenen Anwendungen verwendet werden.
Methylammonium-Bleihalogenid:
Einzigartigkeit
N-(2,5-Difluorphenyl)-N'-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamid ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm besondere Eigenschaften und potenzielle Anwendungen verleiht. Seine Kombination aus funktionellen Gruppen und strukturellen Merkmalen unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C20H18F2N4O2 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C20H18F2N4O2/c1-26-18(9-11-24-26)14-4-2-13(3-5-14)8-10-23-19(27)20(28)25-17-12-15(21)6-7-16(17)22/h2-7,9,11-12H,8,10H2,1H3,(H,23,27)(H,25,28) |
InChI-Schlüssel |
WRYNXBDXGBGEBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


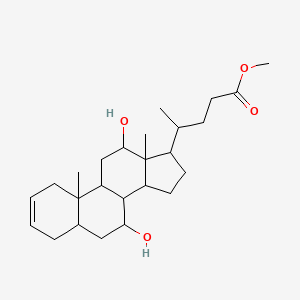
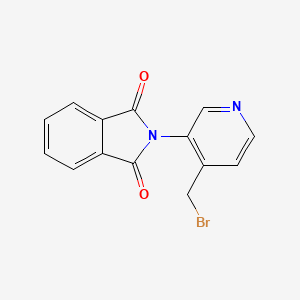
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12274980.png)


![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)
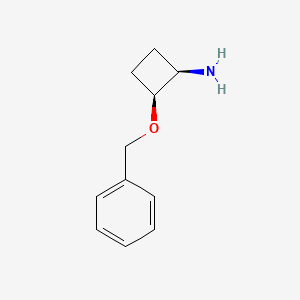
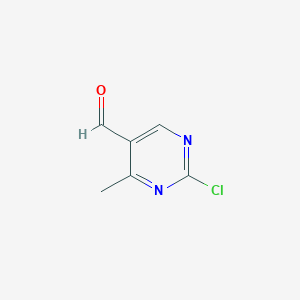
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12275014.png)
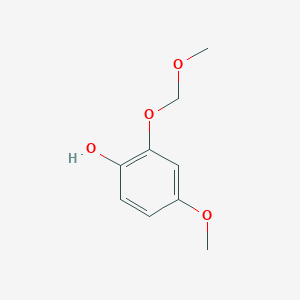
![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)
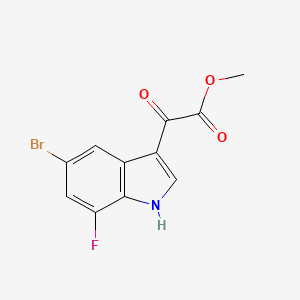
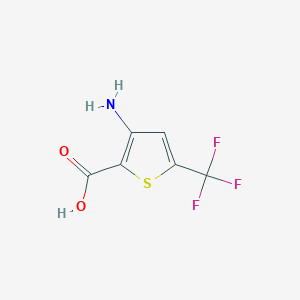
![3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
